molecular formula C41H52N8O8S2 B14254552 L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- CAS No. 328072-87-3

L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-

Cat. No.: B14254552
CAS No.: 328072-87-3
M. Wt: 849.0 g/mol
InChI Key: BIWJIGBTRYUSQI-LXOXETEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- is a complex peptide compound composed of multiple amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. The compound can form disulfide bonds, influencing protein structure and function. It may also interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

CAS No.

328072-87-3

Molecular Formula

C41H52N8O8S2

Molecular Weight

849.0 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C41H52N8O8S2/c42-17-7-6-12-31(37(52)47-33(19-25-13-15-27(50)16-14-25)39(54)49-35(23-59)41(56)57)45-40(55)34(20-26-21-44-30-11-5-4-10-28(26)30)48-38(53)32(46-36(51)29(43)22-58)18-24-8-2-1-3-9-24/h1-5,8-11,13-16,21,29,31-35,44,50,58-59H,6-7,12,17-20,22-23,42-43H2,(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,49,54)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1

InChI Key

BIWJIGBTRYUSQI-LXOXETEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.